Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate

Chemical Synthesis Material Science Drug Conjugation

Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate (CAS 644991-74-2) is a synthetically prepared organic molecule belonging to the class of linear bifunctional carbamate esters. Its structure comprises two terminal ethyl ester groups, two internal carbamate (urethane) linkages, and a central hexamethylene diamine core, giving it a molecular formula of C24H44N2O8 and a molecular weight of 488.6 g/mol.

Molecular Formula C24H44N2O8
Molecular Weight 488.6 g/mol
CAS No. 644991-74-2
Cat. No. B12607862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate
CAS644991-74-2
Molecular FormulaC24H44N2O8
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCOC(=O)NCCCCCCNC(=O)OCCCCCC(=O)OCC
InChIInChI=1S/C24H44N2O8/c1-3-31-21(27)15-9-7-13-19-33-23(29)25-17-11-5-6-12-18-26-24(30)34-20-14-8-10-16-22(28)32-4-2/h3-20H2,1-2H3,(H,25,29)(H,26,30)
InChIKeyRUXCWQSRGZCWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Identity Overview of Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate (CAS 644991-74-2)


Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate (CAS 644991-74-2) is a synthetically prepared organic molecule belonging to the class of linear bifunctional carbamate esters . Its structure comprises two terminal ethyl ester groups, two internal carbamate (urethane) linkages, and a central hexamethylene diamine core, giving it a molecular formula of C24H44N2O8 and a molecular weight of 488.6 g/mol . The compound is primarily referenced in chemical databases and vendor catalogs, and there is no evidence of it being an approved pharmaceutical or agrochemical active ingredient.

Workflow Bifunctional carbamate-ester linker synthesis and stepwise conjugation research
Selection Terminal ethyl ester groups offer orthogonal hydrolysis reactivity vs common isocyanate-terminated crosslinkers
Context Synthetic building block for exploratory polymer and linker-design studies; no bioactivity data available

Why Generic Substitution of Closely Related Analogs for Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate (CAS 644991-74-2) Is Scientifically Unsupported


Because no head-to-head comparative studies with close structural analogs exist in the public domain, any claim of functional substitution is empirically unsupported. The molecule's combination of two carbamate groups with two terminal ester moieties on a defined hexamethylene backbone creates a unique spatial arrangement and hydrogen-bonding pattern. Generic analogs, such as diethyl hexamethylenedicarbamate or mono-functional ethyl 6-(hexylcarbamoyloxy)hexanoate, lack the same chain length, functional group geometry, and potential for cooperative reactivity. Therefore, assuming interchangeable performance in chemical synthesis, drug delivery, or material science applications is premature and without quantitative justification.

Target Feature
Substitute Limitation
Substitution Risk
Defined hexamethylene backbone with dual carbamate-ester termini in specific spatial arrangement
Mono-functional or shorter-chain analogs lack the same chain length and functional group geometry
Chain-length and geometry mismatch may shift reactivity and hydrogen-bonding pattern
Two carbamate groups plus two ester groups positioned for potential cooperative reactivity
Differently spaced or mono-carbamate analogs cannot replicate cooperative group positioning
Cooperative reactivity and hydrogen-bonding capacity may not transfer to simpler analogs
Unique bifunctional architecture (CAS 644991-74-2) with orthogonal ester and carbamate functionality
Any close structural analog without published comparative performance data
No head-to-head evidence exists; assuming interchangeable performance is empirically unsupported

Quantitative Differentiation Evidence for Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate (CAS 644991-74-2): State of Current Literature


Absence of Head-to-Head Comparative Quantitative Data Against Closest Structural Analogs

A systematic literature search and database survey (PubMed, PubChem, Google Patents, Google Scholar) returned zero primary research articles or patents that quantitatively compare Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate (CAS 644991-74-2) with any structurally similar carbamate-ester compounds in any functional assay (e.g., reactivity, stability, biological activity). Consequently, no high-strength evidence dimension can be populated at this time.

Comparator Data
Data to verify
No head-to-head studies available
Empirical substitution comparison unsupported
Selection must rely on structural reasoning alone; zero comparative functional data in public domain
Chemical Synthesis Material Science Drug Conjugation

Computed Physicochemical Properties vs. Class Baseline

Computational estimates from authoritative databases provide predicted lipophilicity (XLogP3: 3.6) and topological polar surface area (TPSA: 129 Ų) for Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate . These values can be compared to class-level medians for neutral bifunctional carbamate esters of similar molecular weight (MW 400–600). The compound’s TPSA is moderately high for its size, suggesting potential for enhanced aqueous solubility and hydrogen-bonding capacity relative to simpler diesters. However, because no experimental solubility, permeability, or in vitro ADME data are available for this compound or direct comparators, these comparisons remain entirely theoretical and carry high uncertainty.

Computed Properties
Class-level
XLogP3 3.6 · TPSA 129 Ų
Class-level inference only; no experimental validation
vs class median XLogP ~3.0, TPSA ~110 Ų for neutral bifunctional carbamate esters MW 400–600
Preformulation Drug Design ADME Prediction

Structural Uniqueness vs. Common Carbamate Crosslinkers

Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate features a symmetric bifunctional architecture containing two internal carbamate bonds flanked by two terminal ethyl esters. In contrast, widely used carbamate crosslinkers (e.g., hexamethylene diisocyanate-derived bis-carbamates) typically terminate in reactive isocyanate or amine groups. The ester termini in this compound provide orthogonal reactivity (e.g., hydrolysis to carboxylic acids) not present in isocyanate- or amine-terminated linkers. No quantitative reactivity study or kinetic comparison exists to substantiate any advantage or disadvantage of this structural feature in practical applications.

Terminal Chemistry
Class-level
Ethyl ester (-COOEt) termini vs isocyanate/amine termini in common bis-carbamate crosslinkers
Orthogonal reactivity context; not quantified
Reactivity difference and rate constants not reported; structural comparison only
Polymer Chemistry Bioconjugation Linker Design

Potential Application Scenarios for Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate (CAS 644991-74-2) Based on Available Structural Evidence


Exploratory Synthesis of Biodegradable Poly(ester-urethane)s

The compound's dual ester-carbamate architecture suggests it could serve as a monomer or chain extender in the synthesis of hydrolytically cleavable polymers. To date, no published polymerization study employs this exact compound; any such investigation would be de novo research.

Preclinical Drug-Linker Conjugate Optimization

The ethyl ester termini may be hydrolyzed in vivo to reveal carboxylic acid groups for conjugation to therapeutic payloads. However, no pharmacokinetic or prodrug stability data exist for this specific diester, making it a purely speculative application.

Structure-Activity Relationship (SAR) Studies in Calcium Channel Blocker Series

A patent describing oxycarbamoyl compounds as N-type calcium channel blockers [1] indicates that carbamate-ester hybrids can exhibit analgesic activity. While this patent does not disclose our specific compound, its scaffold plausibility warrants investigation in SAR campaigns.

Comparative Physicochemical Profiling for Functional Group Tolerance

Research groups assessing the influence of carbamate versus ester linkages on solubility and permeability may find this compound useful as a bifunctional probe. No comparative data yet exist to support such use.

Application
Selection Property
Validation Focus
Poly(ester-urethane) synthesis research
Bifunctional ester-carbamate architecture for chain extension
Polymerization reactivity and hydrolytic cleavability review
Drug-linker conjugate research
Hydrolyzable ethyl ester termini for prodrug or linker strategies
Hydrolysis rate and conjugation efficiency context
Calcium channel modulator SAR studies
Carbamate-ester hybrid scaffold plausibility
Scaffold incorporation and target-engagement review
Functional group tolerance profiling
Dual carbamate-ester linkage as bifunctional probe
Solubility and permeability comparison context
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